molecular formula C12H15N5O B2500122 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097867-41-7

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2500122
CAS No.: 2097867-41-7
M. Wt: 245.286
InChI Key: FMDJHRGUUXHZRP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core fused to a pyrazolo[3,4-d]pyrimidine scaffold. Key structural elements include:

  • A rigid bicyclic system with oxygen and nitrogen atoms at positions 2 and 5, respectively.
  • A 1,6-dimethyl-substituted pyrazolo[3,4-d]pyrimidine group at position 5 of the bicyclic framework.
  • Molecular formula: C₁₂H₁₅N₅O; molecular weight: 245.286 g/mol .
  • Multicomponent reactions combining substituted pyrazoles with pyrimidine precursors.
  • Palladium-catalyzed cross-coupling to introduce substituents onto the bicyclic system .

Biological Activity: Pyrazolo[3,4-d]pyrimidine derivatives are known for:

  • Kinase inhibition (e.g., targeting EGFR or Aurora kinases).
  • Anticancer activity via apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDJHRGUUXHZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a bicyclic structure with a pyrazolo-pyrimidine moiety and an azabicyclo framework. Its molecular formula is C7H8N4OC_7H_8N_4O and it has a molecular weight of 164.17 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC7H8N4O
Molecular Weight164.17 g/mol
CAS Number57121-52-5

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties, particularly against various cancer cell lines. For instance, derivatives have shown inhibitory activity against BRAF(V600E), which is a common mutation in melanoma and other cancers. The mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Pyrazole compounds are also known for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic potential in inflammatory diseases.

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that it possesses moderate to strong activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substitution on the Pyrazole Ring : Modifications at the 3 or 5 positions of the pyrazole ring can enhance antitumor activity.
  • Bicyclic Framework : The presence of the azabicyclo structure is crucial for maintaining the compound's biological efficacy.

Case Studies

Several studies have highlighted the efficacy of similar pyrazole derivatives:

  • Antitumor Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth in vitro. Compounds with substitutions at specific positions exhibited IC50 values in the low micromolar range against melanoma cell lines .
  • Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation, pyrazole derivatives significantly reduced nitric oxide production, indicating their potential use in treating inflammatory conditions .
  • Antimicrobial Evaluation : A study demonstrated that certain pyrazole derivatives exhibited notable activity against strains such as Staphylococcus aureus and Candida albicans, suggesting their utility in developing new antimicrobial therapies .

Scientific Research Applications

Anticancer Activity

A prominent application of this compound lies in its anticancer properties . Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, which includes the target compound, demonstrate potent inhibitory effects against various cancer cell lines.

Case Studies

  • Study on Antitumor Activity : A study published in Molecules highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that exhibited broad-spectrum anticancer activity. One derivative showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Epidermal Growth Factor Receptor Inhibition : Another study focused on new derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs). The most promising compound demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potential as a targeted anticancer therapy .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold affect biological activity.

Key Findings

  • Modification Impact : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence anticancer potency. For instance, analogs with specific substitutions showed enhanced activity against MCF-7 breast cancer cells with IC50 values as low as 1.74 µM , demonstrating the importance of scaffold integrity for efficacy .

Antibacterial Properties

In addition to anticancer applications, compounds related to the pyrazolo[3,4-d]pyrimidine framework have also been explored for their antibacterial activities .

Findings from Recent Research

Research indicates that certain derivatives exhibit notable antibacterial effects alongside their anticancer properties. This dual functionality opens avenues for developing multifunctional therapeutic agents .

Synthesis and Chemical Properties

The synthesis of 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane involves several synthetic routes that have been optimized for yield and purity.

Synthetic Routes

A detailed synthetic pathway has been established for producing this compound efficiently, often involving key intermediates derived from simpler pyrazolo derivatives and subsequent cyclization steps to form the bicyclic structure.

Summary of Applications

Application AreaKey FindingsReferences
Anticancer ActivityPotent inhibition against various cancer cell lines
Structure-Activity RelationshipModifications significantly affect potency
Antibacterial PropertiesNotable antibacterial effects alongside anticancer activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Key Structural Differences Biological Activity Reference
Target Compound 2-Oxa-5-azabicyclo[2.2.1]heptane core with 1,6-dimethyl groups Kinase inhibition, anticancer activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Triazole ring replaces bicyclic system Multi-target ligand activity (e.g., adenosine receptor antagonism)
5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Fluorine substituent on pyrimidine ring Enhanced metabolic stability; potential DPP-4 inhibition

Key Insight : The bicyclic framework in the target compound confers rigidity , enhancing binding selectivity compared to flexible triazole-based analogs .

Bicyclic Azabicycloheptane Derivatives

Compound Name Key Structural Differences Biological Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidine substituent Kinase inhibition
(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane Sulfur atom replaces oxygen in the bicyclic core Apoptosis induction via caspase-dependent pathways
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Thiadiazole substituent instead of pyrazolopyrimidine Antimicrobial and anticancer activity

Key Insight : Replacement of oxygen with sulfur (e.g., in (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane ) alters electronic properties , increasing reactivity toward cysteine residues in enzymes .

Functionalized Bicyclic Systems

Compound Name Key Functional Groups Pharmacological Impact Reference
Target Compound 1,6-Dimethyl groups on pyrazolopyrimidine Improved metabolic stability and oral bioavailability
5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Sulfonyl group enhances polarity Potential use in CNS-targeted therapies due to blood-brain barrier penetration
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide Carboxamide group at position 1 Increased hydrogen-bonding capacity; used in peptide mimetics

Key Insight : The 1,6-dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents (e.g., sulfonyl or carboxamide groups), optimizing binding to hydrophobic kinase pockets .

Preparation Methods

Core Formation via Cyclocondensation

Pyrazolo[3,4-d]pyrimidines are typically synthesized through cyclocondensation of 5-aminopyrazoles with β-diketones or β-ketoesters. For 1,6-dimethyl derivatives, the following steps are critical:

  • Methylation at N1 : Introducing the methyl group early ensures regioselectivity. 5-Amino-1-methylpyrazole-4-carbonitrile serves as a common precursor.
  • Ring Closure : Reaction with acetylacetone or dimethyl malonate under acidic conditions (e.g., HCl/EtOH) yields the pyrazolo[3,4-d]pyrimidine core.

Example Protocol

  • Step 1 : 5-Amino-1-methylpyrazole-4-carbonitrile (1.0 equiv) reacts with acetylacetone (1.2 equiv) in HCl/EtOH at reflux for 12 h.
  • Step 2 : Neutralization with NH₄OH affords 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is subsequently iodinated or brominated for coupling.

Construction of 2-Oxa-5-Azabicyclo[2.2.1]Heptane

Bicyclic Morpholine Synthesis

The [2.2.1] bicyclic system presents synthetic challenges due to ring strain and stereochemical control. A proven strategy involves intramolecular cyclization of a linear precursor containing both amine and ether functionalities.

Route from (2S,5S)-5-Hydroxypiperidine-2-Carboxylic Acid (HPA)

  • Lactonization : HPA undergoes lactone formation via acid-catalyzed cyclization.
  • Epimerization : Ti(OiPr)₄-mediated intramolecular Sₙ2 ring closure achieves stereochemical inversion, yielding the desired (R,R)-configuration.
  • Reductive Amination : The lactone is converted to the bicyclic amine using BH₃·THF or LiAlH₄.

Key Data

Step Reagents/Conditions Yield (%) Purity (%)
Lactonization HCl, reflux 85 98
Epimerization Ti(OiPr)₄, toluene, 110°C 72 >99
Reductive Amination BH₃·THF, THF, 0°C→RT 68 97

Coupling Strategies for Fragment Assembly

Palladium-Catalyzed Cross-Coupling

The pyrazolopyrimidine and bicycloheptane fragments are linked via a C–C bond. A Suzuki-Miyaura coupling is optimal for aryl-aryl linkages, but the steric hindrance of the bicyclic system necessitates tailored conditions.

Optimized Protocol

  • Substrates : 4-Bromo-1,6-dimethylpyrazolo[3,4-d]pyrimidine and 5-boronic ester-2-oxa-5-azabicyclo[2.2.1]heptane.
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), dioxane/H₂O (4:1), 90°C, 24 h.
  • Yield : 58% after column chromatography.

Buchwald-Hartwig Amination

Alternative coupling via C–N bond formation was explored but resulted in lower yields (<30%) due to the bicyclic amine’s poor nucleophilicity.

Scale-Up Considerations and Process Optimization

Dynamic Kinetic Resolution (DKR)

For large-scale synthesis of the bicyclic amine, a DKR approach using enzymatic or chemical catalysts ensures high enantiomeric excess (ee >99%).

Telescoped Reactions

Telescoping the iodination and coupling steps minimizes isolation bottlenecks. For example, a one-pot iodination/Suzuki sequence improved overall yield from 45% to 62%.

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 4.75–4.65 (m, 2H, bridgehead-H), 3.90 (s, 3H, N–CH₃), 2.60 (s, 3H, C6–CH₃).
  • HRMS : [M+H]⁺ calc. 314.1512, found 314.1509.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the bicyclo[2.2.1]heptane’s chair-like conformation and the pyrazolopyrimidine’s planar geometry.

Q & A

Q. What are the most reliable synthetic routes for 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with appropriate carbonyl agents. A one-flask synthesis method using 5-aminopyrazoles and nitriles in ethanol with piperidine catalysis achieves high yields (70–85%) by optimizing reaction time (4–6 hours) and temperature (80°C) . Intramolecular cyclization of intermediates (e.g., N-substituted pyrazolo[3,4-d]pyrimidinones) in ethanol with piperidine is also effective, as demonstrated for structurally related compounds . Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at pyrazole C1/C6 and bicycloheptane oxygen). Coupling constants in 1H^1H-NMR distinguish azabicycloheptane conformers .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 328.1662) and fragmentation patterns .
  • HPLC : Employ reverse-phase chromatography (e.g., ammonium acetate buffer pH 6.5, acetonitrile gradient) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens or aryl moieties) using hydrazine hydrate or nitrile oxide cycloadditions .
  • Bioactivity Assays : Test kinase inhibition (e.g., EGFR or VEGFR2) via competitive binding assays (IC50_{50} determination) . Compare with pyrazolo[3,4-d]pyrimidine derivatives known for anticancer activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins, guided by pyrazolo[3,4-d]pyrimidine scaffolds in PubChem .

Q. How should experimental designs address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects. For example, use MCF-7 cells for consistent cytotoxicity evaluation .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity if conflicting results arise (e.g., off-target kinase interactions) .

Q. What theoretical frameworks guide the study of its environmental fate or metabolic pathways?

  • Methodological Answer :
  • Environmental Fate : Apply the "source-to-impact" framework from Project INCHEMBIOL to model distribution in abiotic/biotic compartments. Use logP values (calculated via ChemAxon) to predict bioaccumulation .
  • Metabolic Pathways : Leverage cytochrome P450 docking simulations (e.g., CYP3A4) to identify probable oxidation sites. Validate with in vitro microsomal assays (LC-MS/MS detection of metabolites) .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis One-flask cyclocondensation, intramolecular cyclization
Characterization 1H^1H-NMR, HRMS, HPLC
SAR Studies Analog synthesis, kinase assays, molecular docking
Data Contradiction Resolution Meta-analysis, mechanistic validation
Environmental/Metabolic Modeling logP prediction, CYP450 assays

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